4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene
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Overview
Description
4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a sulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Biochemical Pathways
It is known that similar compounds can play an important role in the regulation of central inflammation .
Result of Action
It is suggested that similar compounds can be used to control brain inflammation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a trifluoromethylation reaction. The sulfonyl group is then added through a sulfonation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of drugs targeting specific pathways or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide: This compound shares the trifluoromethyl and sulfonyl groups but lacks the thiazole ring.
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol: This compound includes the thiazole and trifluoromethyl groups but has a hydroxyl group instead of the sulfonyl group.
Uniqueness
The uniqueness of 4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole ring provides additional sites for interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c1-12-5-7-16(8-6-12)27(24,25)11-15-10-26-17(23-15)22-14-4-2-3-13(9-14)18(19,20)21/h2-10H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHWTKCCWAFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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